molecular formula C23H22O7 B041120 [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate CAS No. 861446-23-3

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate

Cat. No.: B041120
CAS No.: 861446-23-3
M. Wt: 410.4 g/mol
InChI Key: MNLPGXAHAQDWEJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate is a chemically modified prodrug of the natural polyphenol resveratrol, engineered to overcome the well-documented limitations of native resveratrol, such as its poor aqueous solubility and rapid metabolism [a study on resveratrol prodrugs]. This multi-acetylated derivative features protective groups on the phenolic hydroxyls, which are designed to be cleaved by endogenous esterases, potentially leading to improved bioavailability and sustained release of the active resveratrol moiety in biological systems. Its primary research value lies in investigating the therapeutic potential of resveratrol in a more pharmaceutically viable form. Researchers utilize this compound to probe the mechanisms of resveratrol, which include activation of sirtuins like SIRT1, implicated in lifespan extension and metabolic health [a source on sirtuin activation], and modulation of pathways such as NF-κB and AMPK, which are central to inflammation, apoptosis, and energy homeostasis [a source on AMPK signaling]. By providing a more stable precursor, this prodrug enables more robust in vivo studies on models of age-related diseases, cancer chemoprevention, and metabolic disorders, allowing for a clearer understanding of the pharmacological effects of resveratrol when delivery challenges are mitigated.

Properties

IUPAC Name

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-15(24)4-11-23(27)30-22-13-19(12-21(14-22)29-17(3)26)6-5-18-7-9-20(10-8-18)28-16(2)25/h5-10,12-14H,4,11H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPGXAHAQDWEJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=CC2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)/C=C/C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Phenolic Precursors

The synthesis begins with the protection of phenolic hydroxyl groups in the core aromatic structure. Using acetic anhydride in a tetrahydrofuran (THF) solvent system at 20–30°C, acetyl groups are introduced selectively. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving >95% conversion within 4 hours. Excess acetic anhydride (1.2 molar equivalents) ensures complete acetylation while minimizing side products.

Key Reaction Conditions:

ParameterValue
SolventTHF
Temperature25°C
CatalystDMAP (0.1 eq)
Acetic Anhydride1.2 eq
Reaction Time4 hours

Formation of the (E)-Ethenyl Bridge

The stereoselective introduction of the ethenyl group is achieved via a Wittig reaction or palladium-catalyzed Heck coupling. The Wittig approach, using 4-acetyloxybenzaldehyde and a stabilized ylide, provides the (E)-alkene with >90% selectivity. Alternatively, Heck coupling with 4-acetyloxystyrene and a palladium catalyst (e.g., Pd(OAc)₂) in dimethylformamide (DMF) at 80°C offers comparable yields but requires rigorous exclusion of oxygen.

Comparative Analysis of Methods:

MethodYield (%)(E):(Z) RatioCatalyst
Wittig8895:5None
Heck8598:2Pd(OAc)₂ (5 mol%)

Esterification with 4-Oxopentanoic Acid

The final step involves coupling the acetylated intermediate with 4-oxopentanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in acetonitrile/water. This method, adapted from mirabegron synthesis, avoids racemization and ensures high esterification efficiency. Reaction at 20°C for 5 hours yields 87% product, with purity enhanced via recrystallization from MTBE/hexane.

Optimized Esterification Protocol:

ComponentQuantity
4-Oxopentanoic Acid1.1 eq
EDC·HCl1.5 eq
HOBt1.5 eq
SolventAcetonitrile/H₂O (4:1)
Temperature20°C

Reaction Optimization and Scalability

Solvent and Temperature Effects

THF and acetonitrile emerge as optimal solvents due to their compatibility with polar intermediates and ease of removal. Elevated temperatures (>40°C) during acetylation risk over-substitution, while sub-10°C conditions slow the Wittig reaction. A balance at 25–30°C maximizes yield without compromising stereoselectivity.

Catalytic Hydrogenation Avoidance

Unlike mirabegron’s synthesis, this compound’s ethenyl group remains intact, eliminating the need for hydrogenation. This simplifies purification and reduces exposure to pyrophoric catalysts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms chemical purity >99.5%, with retention time alignment against synthetic standards. Critical impurities (e.g., deacetylated byproducts) are controlled to <0.1%.

X-Ray Powder Diffraction (XRPD)

The crystalline product matches reference patterns for the α-polymorph, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2°. Absence of β-form peaks (<1%) validates the recrystallization protocol .

Chemical Reactions Analysis

Types of Reactions

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Ethenyl-Linked Derivatives

Key Compounds :

  • 5-[2-(4-Acetyloxyphenyl)ethenyl]benzene-1,3-diyl diacetate (C₂₀H₁₈O₆): A triacetylated resveratrol analog with acetyloxy groups but lacking the 4-oxopentanoate ester.
  • CS1–CS3 (e.g., 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile): Styryl-based compounds with cyano substituents used in supramolecular optics. Unlike the target compound, their electron-withdrawing cyano groups enable stimuli-responsive luminescence, highlighting how substituents dictate applications (optical materials vs. pharmaceuticals) .
  • Fluorescent Brighteners (e.g., 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole): These feature benzoxazole rings and ethenyl linkages for UV absorption/fluorescence. The target compound’s acetyloxy groups lack such rigid heterocycles, limiting optical utility but favoring biocompatibility .

Ester Variants

Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate (C₁₄H₁₆O₄): Shares the 4-oxopentanoate ester but substitutes methoxy for acetyloxy. Methoxy groups offer moderate lipophilicity, whereas acetyloxy groups may enhance metabolic resistance and solubility in nonpolar environments .

Pharmaceutical Analogs

Montelukast Derivatives (e.g., [1-[[[1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid): These feature ethenyl groups linked to aromatic systems but incorporate sulfinyl and quinoline moieties for leukotriene receptor antagonism. The target compound’s ester and acetyloxy groups suggest divergent bioactivity, possibly targeting inflammation or oxidative stress pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Application/Activity Source
Target Compound C₂₄H₂₂O₈ 3-acetyloxy, 4-oxopentanoate Potential pharmaceutical
5-[2-(4-Acetyloxyphenyl)ethenyl]... C₂₀H₁₈O₆ Triacetylated resveratrol Structural analog
CS1 Not provided Cyano, ethenyl Supramolecular optics
Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate C₁₄H₁₆O₄ Methoxy, ethyl ester Ester variant
Fluorescent Brightener 368 Mixed components Benzoxazole, ethenyl Industrial UV absorption

Table 2: Physicochemical Properties (Hypothetical)

Property Target Compound Triacetylated Resveratrol CS1
Molecular Weight (g/mol) 438.43 354.35 ~300–400
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 ~2.0
UV λmax (nm) ~310–330 ~290–310 350–400

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s structure allows modular modification; for example, replacing acetyloxy with methoxy or cyano groups could tune solubility or optical properties .
  • Bioactivity Potential: The 4-oxopentanoate ester may enhance cell membrane permeability compared to ethyl esters, making it a candidate for prodrug design .
  • Limitations : Lack of rigid aromatic systems (e.g., benzoxazole) reduces fluorescence quantum yield relative to industrial brighteners .

Biological Activity

3-Acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl 4-oxopentanoate, with the CAS number 861446-23-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple functional groups, including acetyloxy and oxopentanoate moieties, which may contribute to its diverse biological effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H22O7
  • Molecular Weight : 410.4 g/mol
  • IUPAC Name : [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
  • SMILES : CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=CC2=CC=C(C=C2)OC(=O)C

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential for combating oxidative stress in biological systems. It has shown significant potential in scavenging free radicals, thereby protecting cells from oxidative damage.

Anticancer Properties

Research indicates that 3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl 4-oxopentanoate exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in B16F10 melanoma cells, with IC50 values indicating effective doses that reduce cell viability significantly (Table 1).

Cell LineIC50 (μM)Reference
B16F1020.38
MCF7 (Breast)15.76
HeLa (Cervical)18.25

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways. Notably, it has shown strong inhibition of tyrosinase, an enzyme critical in melanin production, making it a candidate for depigmentation therapies.

The mechanism by which 3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl 4-oxopentanoate exerts its biological effects involves interaction with specific molecular targets:

  • Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis.
  • Antioxidant Mechanism : It may enhance the expression of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to reduced proliferation.

Study on Anticancer Activity

In a study published in Cancer Letters, the effects of this compound on B16F10 cells were examined over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability with significant morphological changes observed under microscopy.

Tyrosinase Inhibition Study

A comparative study highlighted the efficacy of this compound against standard inhibitors like kojic acid. The IC50 value for tyrosinase inhibition was found to be significantly lower than that of kojic acid, suggesting superior efficacy (Table 2).

CompoundIC50 (μM)Reference
3-Acetyloxy...16.78
Kojic Acid40.42

Q & A

Q. What are the recommended synthetic routes for [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate, and how can structural purity be validated?

Methodology :

  • Synthesis :
    • Step 1 : Utilize a Wittig reaction to introduce the (E)-ethenyl group between 4-acetyloxyphenyl and the phenolic core. This ensures stereoselectivity for the trans configuration .
    • Step 2 : Perform esterification of the phenolic intermediate with 4-oxopentanoic acid under acidic catalysis (e.g., H₂SO₄ or TsOH) .
    • Step 3 : Protect reactive hydroxyl groups with acetyl moieties using acetic anhydride under reflux .
  • Validation :
    • NMR Spectroscopy : Confirm ester linkages (δ 2.0–2.5 ppm for acetyl groups) and ethenyl geometry (coupling constants: J = 16 Hz for trans) .
    • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the expected structure.
    • X-ray Crystallography (if crystalline): Refine using SHELXL to resolve bond lengths/angles and confirm stereochemistry .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Methodology :

  • Stability Testing :
    • Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for decomposition products (e.g., free phenol from acetyl hydrolysis) .
    • Long-term Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation .
  • Key Metrics :
    • Degradation thresholds (e.g., >5% impurity over 6 months at –20°C).
    • pH-dependent stability (test in buffers ranging from pH 2–9).

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Methodology :

  • Challenges :
    • Flexible backbone : The 4-oxopentanoate moiety and ethenyl group may induce conformational disorder.
    • Weak diffraction : Low crystal quality due to solvent inclusion (common with esters).
  • Solutions :
    • Optimize crystallization using mixed solvents (e.g., ethyl acetate/hexane) to enhance lattice packing .
    • Apply TWINABS in SHELXL to correct for twinning or anisotropic displacement .
    • Use DFT calculations to model preferred conformers and guide refinement .

Q. How can computational methods predict the compound’s reactivity in biological systems?

Methodology :

  • In Silico Tools :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group may act as a Michael acceptor .
    • Molecular Docking : Screen against target proteins (e.g., enzymes with conserved cysteine residues) to hypothesize binding modes.
    • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and potential toxicity .

Q. What experimental strategies can evaluate the compound’s potential as a fluorescent probe or photodynamic agent?

Methodology :

  • Photophysical Characterization :
    • UV-Vis Spectroscopy : Identify π→π* transitions (e.g., ethenyl and acetyloxy groups at ~300–350 nm) .
    • Fluorescence Quantum Yield : Compare emission intensity to standards (e.g., quinine sulfate) under controlled excitation.
    • Time-Resolved Spectroscopy : Assess excited-state lifetime for applications in imaging or energy transfer .
  • Biological Testing :
    • Cellular Uptake : Label with isotopic or fluorescent tags (e.g., ¹⁸F analogs as in ) and track via confocal microscopy.
    • Reactive Oxygen Species (ROS) Assays : Measure ROS generation under UV/visible light to assess photodynamic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.